molecular formula C17H15F6N3OS B2492847 (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170846-47-5

(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2492847
CAS No.: 1170846-47-5
M. Wt: 423.38
InChI Key: WRDXTRVTWCFHTI-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a unique compound characterized by its complex molecular structure. Known for its significant applications in various scientific fields, this compound showcases the intricate interplay of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Starting with the synthesis of the 3,5-bis(trifluoromethyl)benzene as the core structure, it undergoes electrophilic substitution and coupling reactions with the thiadiazolyl-piperidine moiety. The reactions are often conducted under inert atmosphere using catalysts such as palladium(II) acetate and bases like potassium carbonate at elevated temperatures.

Industrial Production Methods:: For industrial-scale production, advanced techniques such as continuous flow reactors are employed to ensure consistent yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, especially at the methanone group, potentially forming carboxyl or hydroxyl derivatives.

  • Reduction: The reduction reactions may target the thiadiazole ring, altering its electronic properties.

  • Substitution: Both the phenyl and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:: Reagents such as sodium borohydride for reduction, oxidizing agents like potassium permanganate, and various halides for substitution reactions are commonly used. These reactions typically occur under controlled temperatures ranging from 0°C to 100°C, depending on the desired transformation.

Major Products:: The primary products formed include modified phenyl or piperidine derivatives and occasionally ring-opened thiadiazole compounds, depending on the reaction pathway.

Scientific Research Applications

Chemistry:: In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for versatile functionalization.

Biology:: Its biological activity is studied in pharmacology, particularly for its potential anti-inflammatory and antimicrobial properties.

Medicine:: The compound's derivatives are explored for developing therapeutic agents, targeting specific enzymes and receptors implicated in diseases.

Industry:: Utilized in the production of specialty chemicals, particularly in developing advanced materials with specific desired properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The compound interacts with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The thiadiazole ring is crucial in inhibiting specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Unique Attributes:: Compared to its peers, (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone boasts enhanced electron-withdrawing trifluoromethyl groups, contributing to its high stability and reactivity.

Similar Compounds::
  • (3,5-Dichlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Shares the thiadiazole and piperidine moiety but differs in electronic properties.

  • (4-Methylphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Variance in the phenyl substituent alters the compound's reactivity and interaction with biological targets.

This compound's versatility in scientific research makes it a valuable asset in various fields, and its unique structure opens the door to numerous applications and further exploration. Fascinating, right?

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3OS/c1-9-24-25-14(28-9)10-3-2-4-26(8-10)15(27)11-5-12(16(18,19)20)7-13(6-11)17(21,22)23/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXTRVTWCFHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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